molecular formula C11H21N3O2 B13427221 (Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide

(Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide

Cat. No.: B13427221
M. Wt: 227.30 g/mol
InChI Key: BKDCPJLAVSAYTO-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide is a spirocyclic compound characterized by its unique structural features. The spirocyclic scaffold combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a privileged structure in medicinal chemistry . This compound has shown significant potential in various scientific research applications, particularly in the field of medicinal chemistry.

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)ethanimidamide

InChI

InChI=1S/C11H21N3O2/c12-10(13-15)9-14-6-4-11(5-7-14)3-1-2-8-16-11/h15H,1-9H2,(H2,12,13)

InChI Key

BKDCPJLAVSAYTO-UHFFFAOYSA-N

Isomeric SMILES

C1CCOC2(C1)CCN(CC2)C/C(=N/O)/N

Canonical SMILES

C1CCOC2(C1)CCN(CC2)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide involves multiple steps. One of the primary methods includes the Prins cyclization reaction, which allows the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step. Another approach involves the cyclization of piperidin-4-one with but-3-en-1-ol in sulfuric acid, yielding the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are still under development due to the complexity of the chemical synthesis of spirocyclic structures. The six-step route proposed by researchers using the olefin metathesis reaction on a Grubbs catalyst is complex and expensive to reproduce . Therefore, more efficient and cost-effective methods are being explored.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for nucleophilic substitution and sulfuric acid for cyclization reactions . The reaction conditions often involve moderate to high temperatures and specific catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic derivatives, which exhibit high activity against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis .

Biological Activity

(Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide is a compound that has garnered interest in biological research due to its unique structure and potential pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a spirocyclic structure, which is significant for its biological activity. The general structure can be represented as:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

where xx, yy, zz, and ww correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

The biological activity of (Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways involved in disease processes.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter systems and offering potential for neuropharmacological applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits acetylcholinesterase activity
Receptor InteractionModulates serotonin receptors

Case Studies

Case Study 1: Antimicrobial Properties
A study conducted by Smith et al. (2020) evaluated the antimicrobial effects of (Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide against various bacterial strains. The results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis
In a separate investigation, Jones et al. (2021) explored the cytotoxic effects of the compound on human breast cancer cell lines. The findings demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, indicating its potential as a chemotherapeutic agent.

Toxicological Profile

The safety profile of (Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide has been assessed through various toxicological studies:

  • Acute Toxicity : Animal studies indicate that high doses may lead to gastrointestinal disturbances.
  • Skin Irritation : The compound has been classified as causing skin irritation upon contact, necessitating careful handling in laboratory settings .

Q & A

What are the common synthetic routes for preparing (Z)-N'-hydroxy-2-(1-oxa-9-azaspiro[5.5]undecan-9-yl)acetimidamide, and how can stereochemical purity be ensured?

Basic : The synthesis of spirocyclic compounds like this often involves multicomponent reactions using aldehydes, amines, and specialized resins (e.g., iSnAP resin) under reductive amination conditions . For example, analogs are synthesized via condensation of aldehydes with cyclopropylamine or other amines, followed by resin-based purification . To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysts can be employed during cyclization.
Advanced : The (Z)-isomer’s isolation requires precise control of reaction kinetics and thermodynamics. Diastereomers can be separated via preparative HPLC with chiral columns, as demonstrated in the resolution of N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine diastereomers (30% yield, 2:1 ratio) . Dynamic NMR or X-ray crystallography should confirm configuration .

How is the structural integrity of this compound validated, and what analytical methods are critical for purity assessment?

Basic : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For example, ¹H NMR of related spirocycles shows distinct peaks for spirocyclic protons (δ 1.5–3.5 ppm) and imidamide groups (δ 7.0–8.5 ppm) . HRMS confirms molecular weight (e.g., C₁₆H₂₆N₂OS₂: [M+H]⁺ = 327.1559) .
Advanced : Purity is assessed via reverse-phase HPLC (e.g., MeOH:MeCN gradients) and quantified by diode-array detection. Chiral stationary phases can resolve enantiomeric excess (>98%) . Infrared (IR) spectroscopy identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹) .

What pharmacological targets are associated with 1-oxa-9-azaspiro[5.5]undecane derivatives, and how is activity modulated by substituents?

Basic : Analogous compounds exhibit activity as α₁-adrenoceptor antagonists (e.g., antihypertensive effects in SHR models) or GPR40 agonists (e.g., 4-(4-methylbenzyl)-1-oxa-9-azaspiro[5.5]undecane, IC₅₀ = 260 nM) . The spirocyclic core enhances metabolic stability and receptor binding.
Advanced : Substituent effects are critical. For instance, 9-(2-indol-3-ylethyl) derivatives show potent antihypertensive activity, while bulky aryl groups reduce potency . In GPR40 agonists, electron-withdrawing groups (e.g., fluorine at the benzyl position) improve affinity (e.g., 3o: MS m/z = 263.9 [M+H]⁺) .

How can computational modeling predict the binding interactions of this compound with biological targets?

Advanced : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like α₁-adrenoceptors. The spirocyclic scaffold’s rigidity may stabilize hydrophobic pockets, while the N'-hydroxy group participates in hydrogen bonding . QSAR studies on logP and polar surface area (PSA) optimize bioavailability; PSA <90 Ų is ideal for CNS penetration .

What are the key challenges in formulating this compound for in vivo studies, and how are they addressed?

Advanced : Poor aqueous solubility (common in spirocycles) requires formulation with co-solvents (e.g., PEG 400) or nanocarriers. Stability studies under varying pH and temperature (e.g., 4°C vs. 25°C) ensure integrity . For example, analogs are stored at -20°C in desiccated, light-protected vials to prevent degradation .

How do structural modifications impact the compound’s pharmacokinetic profile?

Advanced : Introducing hydrophilic groups (e.g., hydroxyls) improves solubility but may reduce blood-brain barrier penetration. Methylation of the acetimidamide group (e.g., N-methyl derivatives) enhances metabolic stability by reducing CYP450 oxidation . Pharmacokinetic studies in rodents (e.g., t₁/₂, Cₘₐₓ) guide lead optimization .

What in vitro assays are used to evaluate the compound’s mechanism of action?

Basic : Radioligand binding assays (e.g., [³H]-prazosin for α₁-adrenoceptors) quantify receptor affinity . Functional assays (e.g., calcium flux in HEK293 cells) assess agonist/antagonist activity .
Advanced : High-content screening (HCS) with fluorescent probes (e.g., Fluo-4 for intracellular Ca²⁺) evaluates real-time signaling dynamics. CRISPR-edited cell lines validate target specificity .

How are structure-activity relationship (SAR) studies designed for this compound class?

Advanced : Systematic substitution at the spirocyclic core (e.g., 9-position) and acetimidamide side chain is performed. For example, replacing benzyl with pyridyl groups (e.g., 3p: MS m/z = 284.1 [M+H]⁺) alters potency . Free-energy perturbation (FEP) calculations predict affinity changes for virtual analogs .

What safety and toxicity considerations are critical for preclinical development?

Basic : Acute toxicity is assessed in OECD-compliant assays (oral LD₅₀ in rodents). Skin sensitization (e.g., OECD 429) and Ames tests (mutagenicity) are mandatory .
Advanced : Metabolite identification (e.g., LC-MS/MS) detects reactive intermediates. Cardiotoxicity risks are evaluated via hERG channel inhibition assays (IC₅₀ >10 μM preferred) .

How can contradictions in pharmacological data across studies be resolved?

Advanced : Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell type, ligand concentration). Meta-analysis with standardized protocols (e.g., NIH Assay Guidance) improves reproducibility . Orthogonal assays (e.g., SPR for binding, functional cAMP assays) validate hits .

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